molecular formula C15H11ClN2O2 B2848142 1-(Pyridin-2-yl)but-3-yn-1-yl 2-chloropyridine-3-carboxylate CAS No. 1394774-75-4

1-(Pyridin-2-yl)but-3-yn-1-yl 2-chloropyridine-3-carboxylate

Cat. No.: B2848142
CAS No.: 1394774-75-4
M. Wt: 286.72
InChI Key: GERWHNNKSFNLLL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)but-3-yn-1-yl 2-chloropyridine-3-carboxylate is a heterocyclic compound that features both pyridine and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)but-3-yn-1-yl 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification and handling of the compound are crucial to ensure its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)but-3-yn-1-yl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

1-(Pyridin-2-yl)but-3-yn-1-yl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)but-3-yn-1-yl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-pyridin-2-ylbut-3-ynyl 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-2-6-13(12-8-3-4-9-17-12)20-15(19)11-7-5-10-18-14(11)16/h1,3-5,7-10,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERWHNNKSFNLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=N1)OC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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